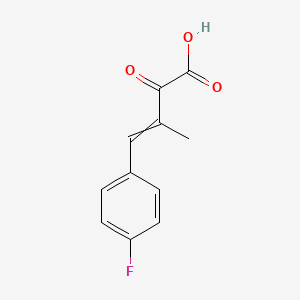

4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid

Description

Properties

CAS No. |

920972-75-4 |

|---|---|

Molecular Formula |

C11H9FO3 |

Molecular Weight |

208.18 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-3-methyl-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H9FO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15) |

InChI Key |

ZCEUBBXWINVSTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Overview

The preparation of 4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid can be achieved through several synthetic routes. The most prominent methods include:

Aldol Condensation

Aldol condensation is a fundamental reaction in organic chemistry that forms carbon-carbon bonds. The synthesis typically involves the reaction of acetyl derivatives with glyoxylic acid.

Reagents :

- Acetyl derivative (e.g., 4-fluorobenzaldehyde)

- Glyoxylic acid

- Acid catalyst (e.g., p-toluenesulfonic acid)

-

- The mixture is heated under reflux or microwave irradiation.

- A solvent such as dioxane or ethanol may be used to facilitate the reaction.

-

- The product is usually purified by flash chromatography.

- Typical yields range from 70% to 90% depending on the specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency and ability to enhance reaction rates.

Reagents :

- Similar to the aldol condensation method, using acetyl derivatives and glyoxylic acid.

-

- Place the reagents in a microwave vial with an appropriate solvent.

- Heat under controlled microwave conditions (e.g., 160 °C for 1 hour).

Results :

Knoevenagel Condensation

Knoevenagel condensation is another viable method for synthesizing α,β-unsaturated carbonyl compounds.

Reagents :

- A β-keto ester (e.g., ethyl acetoacetate)

- Aldehyde (e.g., 4-fluorobenzaldehyde)

- Base catalyst (e.g., sodium ethoxide)

-

- The reaction occurs under mild conditions, often at room temperature.

- The mixture is stirred for several hours until completion.

-

- The product can be isolated and purified through recrystallization or chromatography.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol Condensation | 70-90 | Several hours | Simple setup, well-established | Longer reaction time |

| Microwave-Assisted Synthesis | Up to 94 | 1 hour | Faster, higher yields | Requires specialized equipment |

| Knoevenagel Condensation | Variable | Several hours | Mild conditions, versatile | May require longer purification steps |

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the butenoic acid moiety can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

- Fluorophenyl group : Enhances lipophilicity and influences electronic properties via electron-withdrawing effects.

- α,β-unsaturated ketone (2-oxo group) : Imparts reactivity for nucleophilic additions or cyclization reactions.

Comparison with Structural Analogues

Table 1: Structural and Physical Properties of Selected Analogues

Substituent Effects on Structural and Electronic Properties

- Halogen Substitution: Fluorine (F) vs. Bromine (Br): Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bromine. This can stabilize the enolate form of the α,β-unsaturated acid, enhancing reactivity in cycloaddition reactions . Structural studies show that halogen exchange (e.g., F → Cl) in isostructural compounds can retain identical crystal packing, as seen in 4-(4-fluorophenyl)- and 4-(4-chlorophenyl)-thiazole derivatives . However, exceptions exist; 3-chloro- and 3-bromo-cinnamic acids exhibit distinct crystal structures due to differences in halogen size and polarizability .

- Positional Isomerism: The methoxy group in 4-(2-methoxyphenyl)-2-oxobut-3-enoic acid introduces steric and electronic variations compared to the para-substituted fluorophenyl group. Ortho-substitution may hinder crystallization or alter hydrogen-bonding patterns.

- Methyl vs. Ethoxycarbonyl Groups: The methyl group in the target compound reduces steric bulk compared to ethoxycarbonyl substituents (e.g., (E)-3-(ethoxycarbonyl)-4-(4-fluorophenyl)but-3-enoic acid ). Bulkier groups may disrupt planar conformations, affecting conjugation and reactivity.

Crystallographic and Conformational Analysis

- Crystal Packing: Fluorophenyl-containing compounds often exhibit π-π stacking interactions between aromatic rings and hydrogen bonds involving the carboxylic acid group. For example, (E)-4-(4-fluorophenyl)but-3-enoic acid crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 7.790 Å, b = 17.125 Å, c = 8.811 Å . Similar studies on the target compound are needed to confirm isostructurality with analogues.

Software for Structural Analysis :

- SHELXL is widely used for refining crystal structures, enabling precise determination of bond lengths and angles. For instance, the C-F bond length in fluorophenyl derivatives typically ranges from 1.34–1.38 Å, consistent with sp² hybridization .

Biological Activity

4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid, with the chemical formula C₁₁H₉FO₃ and CAS number 920972-75-4, is an organic compound characterized by its unique structural features, which include a fluorophenyl group and a butenoic acid moiety. This compound has garnered interest in the scientific community for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves a Knoevenagel condensation between 4-fluorobenzaldehyde and methyl acetoacetate under basic conditions. The reaction is usually carried out using sodium hydroxide or potassium carbonate in organic solvents like ethanol or methanol .

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 208.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | ZCEUBBXWINVSTB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC1=CC=C(C=C1)F)C(=O)C(=O)O |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : This compound has been studied for its potential to inhibit various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways . The presence of the fluorine atom is believed to enhance binding affinity to these enzymes.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.

- Cytotoxicity : Investigations into its cytotoxic effects have shown that it can inhibit the growth of cancer cell lines, particularly MCF-7 (breast cancer) cells, indicating potential as an anticancer agent .

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity and specificity to target enzymes and receptors, while the butenoic acid moiety plays a role in various biochemical pathways. These interactions can lead to modulation of key signaling pathways involved in inflammation and cancer progression .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various derivatives of fluorinated phenolic compounds on COX enzymes. Results indicated that compounds with a similar structure to this compound exhibited moderate to strong inhibition of COX-2, with IC50 values suggesting effective anti-inflammatory properties .

Case Study 2: Anticancer Activity

In vitro tests on MCF-7 cells revealed that this compound induced apoptosis at concentrations as low as 10 µM. The compound's ability to disrupt cellular pathways related to cancer cell survival highlights its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-Fluorophenyl)-3-methyl-2-oxobut-3-enoic acid in high purity for crystallographic studies?

A two-step approach is typically employed: (1) Knoevenagel condensation between 4-fluorophenylacetone and diethyl oxaloacetate under basic conditions (e.g., piperidine catalyst in ethanol), followed by (2) acid hydrolysis to cleave the ester group. Purification via recrystallization (ethanol/water, 3:1 v/v) yields crystals suitable for X-ray analysis. Reaction monitoring by TLC (silica gel, hexane:ethyl acetate 4:1) ensures intermediate purity. For reproducibility, control reaction temperature (60–70°C) and moisture levels .

Q. Which spectroscopic techniques are most effective for characterizing the α,β-unsaturated ketone moiety in this compound?

The conjugated enone system is best analyzed using:

- UV-Vis spectroscopy : Strong absorption at λmax 250–260 nm (π→π* transition).

- FTIR : C=O stretch at ~1700 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹.

- <sup>13</sup>C NMR : Ketone carbonyl at δ 195–205 ppm; conjugated alkene carbons at δ 120–140 ppm.

- 2D NMR (COSY/HSQC) : Confirms proton-proton coupling and carbon-proton connectivity in the enone system .

Q. What crystallization strategies are optimal for obtaining X-ray quality crystals of this acid?

Slow vapor diffusion using a 1:3 DMSO/water mixture at 4°C produces plate-like crystals. Pre-treat the compound with activated charcoal to remove impurities. Refinement with SHELXL (via Olex2 interface) resolves hydrogen-bonding networks, particularly the carboxylic acid dimer motif. Unit cell parameters should be cross-verified against simulated PXRD patterns .

Advanced Research Questions

Q. How to resolve contradictory NOESY data between predicted and observed molecular conformations?

Discrepancies often arise from solution-state flexibility vs. solid-state packing. Perform:

- Variable-temperature <sup>1</sup>H NMR (25–60°C) to assess rotational barriers of the fluorophenyl group.

- DFT calculations (B3LYP/6-311++G**) to compare energy-minimized conformers with crystallographic data.

- Comparative XRD analysis of derivatives with bulky substituents to evaluate steric effects .

Q. What experimental design considerations are critical when studying its tautomeric equilibrium in different solvents?

- Use deuterated solvents (DMSO-d6, CDCl3) for <sup>1</sup>H NMR to monitor enol-keto ratios via integration of α-proton signals (δ 5.5–6.5 ppm for enol, δ 3.0–4.0 ppm for keto).

- Conduct concentration-dependent studies (0.1–10 mM) to assess aggregation effects.

- Control temperature (±0.1°C) and humidity (<10% RH) to minimize external influences .

Q. How to address discrepancies between theoretical and experimental dipole moments in polar aprotic solvents?

- Measure dipole moments using cavity perturbation dielectric techniques (e.g., microwave spectroscopy).

- Compare with ab initio calculations (M06-2X/def2-TZVP) incorporating solvent effects via the polarizable continuum model (PCM).

- Investigate specific solvent-solute interactions (e.g., hydrogen bonding with DMSO) via FTIR and MD simulations .

Q. What strategies optimize its stability in aqueous solutions for biological assays?

- Buffer solutions (pH 6.8–7.4) with 5% DMSO to enhance solubility while minimizing hydrolysis.

- Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Use stability-indicating HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to monitor degradation products over 24–72 hours .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl group's electronic effects?

- Synthesize analogs with para-substituents (e.g., -Cl, -CF3, -OCH3) and correlate activities with Hammett σ constants .

- Use cyclic voltammetry to measure oxidation potentials linked to electron-withdrawing effects.

- Compute Fukui indices (via DFT) to identify nucleophilic/electrophilic regions influencing biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.